molecular formula C25H23N3O4 B2654923 5-{[2-(4-Methoxyphenyl)ethyl]amino}-2-{5-[(4-methylphenoxy)methyl]furan-2-yl}-1,3-oxazole-4-carbonitrile CAS No. 931704-26-6

5-{[2-(4-Methoxyphenyl)ethyl]amino}-2-{5-[(4-methylphenoxy)methyl]furan-2-yl}-1,3-oxazole-4-carbonitrile

Cat. No.: B2654923
CAS No.: 931704-26-6
M. Wt: 429.476
InChI Key: VYJVHYNKVQSWMR-UHFFFAOYSA-N
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Description

This compound is a heterocyclic organic molecule featuring a 1,3-oxazole core substituted with:

  • A 4-carbonitrile group at position 2.
  • A 5-{[2-(4-methoxyphenyl)ethyl]amino} group at position 3.
  • A 2-{5-[(4-methylphenoxy)methyl]furan-2-yl} group at position 2.

The 4-methoxyphenethylamino and 4-methylphenoxymethylfuran substituents likely influence its solubility, bioavailability, and binding affinity to biological targets .

Properties

IUPAC Name

5-[2-(4-methoxyphenyl)ethylamino]-2-[5-[(4-methylphenoxy)methyl]furan-2-yl]-1,3-oxazole-4-carbonitrile
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C25H23N3O4/c1-17-3-7-20(8-4-17)30-16-21-11-12-23(31-21)25-28-22(15-26)24(32-25)27-14-13-18-5-9-19(29-2)10-6-18/h3-12,27H,13-14,16H2,1-2H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

VYJVHYNKVQSWMR-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC=C(C=C1)OCC2=CC=C(O2)C3=NC(=C(O3)NCCC4=CC=C(C=C4)OC)C#N
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C25H23N3O4
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

429.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 5-{[2-(4-Methoxyphenyl)ethyl]amino}-2-{5-[(4-methylphenoxy)methyl]furan-2-yl}-1,3-oxazole-4-carbonitrile typically involves multi-step organic reactions. A common synthetic route might include:

    Formation of the Oxazole Ring: This can be achieved through a cyclization reaction involving a nitrile and an appropriate precursor, such as an α-haloketone.

    Attachment of the Furan Ring: The furan ring can be introduced via a coupling reaction, such as a Suzuki-Miyaura coupling, using a furan boronic acid derivative and a halogenated oxazole intermediate.

    Introduction of the Amino Group: The amino group can be added through a nucleophilic substitution reaction, where an amine reacts with a suitable leaving group on the oxazole ring.

    Final Functionalization: The methoxyphenyl and methylphenoxy groups can be introduced through further substitution reactions or via protecting group strategies to ensure selective functionalization.

Industrial Production Methods

Industrial production of this compound would likely involve optimization of the above synthetic steps to maximize yield and purity. This could include the use of continuous flow reactors for better control over reaction conditions and the use of high-throughput screening to identify the most efficient catalysts and reagents.

Chemical Reactions Analysis

Types of Reactions

    Oxidation: The compound can undergo oxidation reactions, particularly at the methoxy and methyl groups, leading to the formation of corresponding aldehydes or carboxylic acids.

    Reduction: Reduction reactions can target the nitrile group, converting it to an amine or amide.

    Substitution: The aromatic rings can undergo electrophilic aromatic substitution reactions, allowing for further functionalization.

Common Reagents and Conditions

    Oxidation: Reagents like potassium permanganate (KMnO₄) or chromium trioxide (CrO₃) can be used under acidic or basic conditions.

    Reduction: Lithium aluminum hydride (LiAlH₄) or catalytic hydrogenation with palladium on carbon (Pd/C) are common.

    Substitution: Halogenating agents like bromine (Br₂) or chlorinating agents like thionyl chloride (SOCl₂) can be used for electrophilic aromatic substitution.

Major Products

    Oxidation: Formation of aldehydes or carboxylic acids.

    Reduction: Formation of primary amines or amides.

    Substitution: Introduction of halogen atoms or other substituents on the aromatic rings.

Scientific Research Applications

Antitumor Activity

Research has indicated that compounds similar to 5-{[2-(4-Methoxyphenyl)ethyl]amino}-2-{5-[(4-methylphenoxy)methyl]furan-2-yl}-1,3-oxazole-4-carbonitrile exhibit significant antitumor properties. For instance, derivatives of oxazole have been synthesized and evaluated for their cytotoxic effects against various cancer cell lines. A study found that certain oxazole derivatives showed selective cytotoxicity against tumorigenic cells, suggesting a potential therapeutic role for this compound class in cancer treatment .

Antimicrobial Properties

The compound's unique structure may also confer antimicrobial properties. Related compounds have demonstrated effectiveness against a range of bacterial strains. For example, the incorporation of furan and methoxy groups has been linked to enhanced antibacterial activity, making it a candidate for further exploration in antimicrobial drug development .

Enzyme Inhibition

Enzyme inhibition studies have shown that structurally similar compounds can act as effective inhibitors of enzymes such as acetylcholinesterase and butyrylcholinesterase. The presence of the oxazole ring may enhance binding affinity to these enzymes, positioning the compound as a potential lead in the development of treatments for neurodegenerative diseases .

Case Study 1: Antitumor Efficacy

A recent study synthesized several oxazole derivatives and tested their efficacy against human cancer cell lines. Among these, one derivative exhibited an IC50 value of 15 µM against breast cancer cells, indicating potent antitumor activity. The study concluded that modifications to the oxazole structure could enhance bioactivity and selectivity .

Case Study 2: Antimicrobial Activity

In another investigation, a series of furan-containing compounds were assessed for their antimicrobial properties. The results indicated that compounds with methoxy substituents displayed significant inhibition against Gram-positive bacteria, highlighting the potential of such derivatives in developing new antibiotics .

Table 1: Summary of Biological Activities

Activity Type IC50 Value (µM) Reference
Antitumor (Breast)15
Antimicrobial (Gram+)20
Acetylcholinesterase Inhibition46.42

Mechanism of Action

The mechanism by which 5-{[2-(4-Methoxyphenyl)ethyl]amino}-2-{5-[(4-methylphenoxy)methyl]furan-2-yl}-1,3-oxazole-4-carbonitrile exerts its effects would depend on its specific application. In a biological context, it might interact with enzymes or receptors, modulating their activity. The oxazole and furan rings could facilitate binding to hydrophobic pockets, while the amino and nitrile groups might form hydrogen bonds or ionic interactions with active sites.

Comparison with Similar Compounds

Comparative Analysis with Structurally Similar Compounds

Structural Analogues and Key Differences

The following compounds share structural motifs with the target molecule:

Compound A : 5-[(4-Fluorobenzyl)amino]-2-{5-[(4-methoxyphenoxy)methyl]-2-furyl}-1,3-oxazole-4-carbonitrile ()
  • Core similarity : 1,3-oxazole-4-carbonitrile backbone with a furan-2-yl substituent.
  • Key differences: Amino substituent: 4-Fluorobenzylamino vs. 4-methoxyphenethylamino. Furan substituent: 4-Methoxyphenoxymethyl vs. 4-methylphenoxymethyl.
Compound B : 5-{[2-(3,4-Dimethoxyphenyl)ethyl]amino}-2-[(2-methoxyphenoxy)methyl]-1,3-oxazole-4-carbonitrile ()
  • Core similarity : Identical 1,3-oxazole-4-carbonitrile scaffold.
  • Key differences: Amino substituent: 3,4-Dimethoxyphenethylamino vs. 4-methoxyphenethylamino. Furan substituent: Absence of a furan ring; replaced by a 2-methoxyphenoxymethyl group.
  • Impact : Additional methoxy groups in Compound B may improve solubility but introduce steric hindrance, affecting target binding .
Compound C : 2-Amino-4-[5-chloro-2-[(4-chlorophenyl)methoxy]phenyl]-5-oxo-4,6,7,8-tetrahydrochromene-3-carbonitrile ()
  • Core difference : Chromene backbone instead of oxazole.
  • Key similarity : Presence of a carbonitrile group and halogenated aromatic substituents.
  • Impact : The chromene core in Compound C confers rigidity, which may enhance selectivity for specific enzymatic pockets but reduce synthetic accessibility .

Physicochemical and Functional Comparisons

Table 1: Comparative Data for Key Compounds
Property Target Compound Compound A () Compound B ()
Molecular Formula C₂₆H₂₄N₄O₄ (estimated) C₂₃H₁₈FN₃O₄ C₂₂H₂₃N₃O₅
Molecular Weight ~468.5 g/mol 419.41 g/mol 409.44 g/mol
Polar Groups 2 methoxy, 1 cyano 1 methoxy, 1 cyano, 1 fluorine 3 methoxy, 1 cyano
LogP (estimated) 3.2–3.8 3.5–4.0 2.8–3.3
Synthetic Yield Not reported Not reported Not reported
Functional Insights :
  • Solubility: The target compound’s 4-methylphenoxymethyl group (less polar than methoxy) may reduce aqueous solubility compared to Compound B but improve membrane permeability .

Biological Activity

5-{[2-(4-Methoxyphenyl)ethyl]amino}-2-{5-[(4-methylphenoxy)methyl]furan-2-yl}-1,3-oxazole-4-carbonitrile is a synthetic compound that has garnered interest due to its potential biological activities, particularly in the fields of oncology and neuropharmacology. This article aims to provide a comprehensive overview of its biological activity, including synthesis, structure-activity relationships (SAR), and relevant case studies.

Chemical Structure

The compound features a complex structure consisting of an oxazole ring, a furan moiety, and various aromatic substituents. Its molecular formula is C₁₈H₁₈N₂O₃, indicating the presence of methoxy and methyl groups which may influence its biological properties.

Synthesis

The synthesis of this compound typically involves multi-step organic reactions, including the formation of the oxazole ring and subsequent substitutions to introduce the methoxy and methyl groups. The synthetic pathway often employs techniques such as microwave-assisted synthesis or solvent-free conditions to enhance yield and purity.

Antitumor Activity

Several studies have investigated the antitumor potential of compounds related to this compound. For instance, derivatives with similar structural features have shown promising results against various cancer cell lines.

CompoundCell Line TestedIC50 (μM)Reference
Compound AMia PaCa-212.5
Compound BRKO10.0
Compound CHepG215.3

Notably, compounds derived from oxazole structures have been reported to inhibit tumor growth significantly by inducing apoptosis in cancer cells.

Neuropharmacological Effects

Research indicates that similar compounds exhibit neuroprotective properties. For example, studies have shown that certain oxazole derivatives can inhibit acetylcholinesterase (AChE), an enzyme linked to neurodegenerative diseases.

CompoundAChE Inhibition (%)Reference
Compound D75% at 50 μM
Compound E65% at 50 μM

These findings suggest that the compound may have potential applications in treating conditions such as Alzheimer's disease.

Structure-Activity Relationship (SAR)

The SAR studies highlight the importance of specific functional groups in enhancing biological activity. For instance:

  • Methoxy Group : Enhances solubility and may increase binding affinity to biological targets.
  • Furan Moiety : Contributes to the overall stability of the compound and may be critical for interaction with cellular receptors.

Case Studies

  • Antitumor Screening : A study screened various derivatives against multiple cancer cell lines, revealing that modifications on the furan ring significantly affected cytotoxicity profiles.
  • Neuroprotective Assessment : Another investigation focused on the neuroprotective effects of related compounds in animal models of neurodegeneration, demonstrating reduced neuronal loss and improved cognitive function.

Q & A

Basic Research Questions

Q. What are the optimized synthetic routes for this compound, and how do reaction conditions influence yield?

  • Methodology : Synthesis typically involves multi-step reactions:

Condensation : Reacting 2-(4-methoxyphenyl)ethylamine with a preformed oxazole intermediate.

Cyclization : Using malononitrile derivatives (e.g., ) to form the oxazole core.

Functionalization : Introducing the furan-2-yl moiety via Suzuki coupling or nucleophilic substitution ( ).

  • Key Factors :

  • Temperature control (60–80°C) during cyclization improves yield by reducing side products.
  • Catalysts like Pd(PPh₃)₄ enhance cross-coupling efficiency for the furan group ( ).
  • Purification via column chromatography (silica gel, ethyl acetate/hexane) ensures >95% purity ().
    • Reference :

Q. Which spectroscopic and crystallographic methods confirm the compound’s structure?

  • Techniques :

  • Single-crystal XRD : Resolves bond lengths/angles (e.g., C–N: ~1.34 Å, C–O: ~1.23 Å) and intermolecular interactions ().
  • ¹H/¹³C NMR : Key signals include the oxazole C4-carbonitrile peak at ~115 ppm and furan protons at δ 6.5–7.2 ppm.
  • FTIR : Confirms nitrile (C≡N) stretch at ~2230 cm⁻¹ and oxazole C=N at ~1650 cm⁻¹.
    • Validation : Compare experimental data with computational predictions (DFT) for consistency ( ).
    • Reference :

Advanced Research Questions

Q. How do intermolecular interactions in the crystal structure affect physicochemical properties and bioactivity?

  • Analysis : Weak C–H···N and C–H···π interactions () stabilize the crystal lattice, impacting solubility and melting point.
  • Implications : Reduced solubility in polar solvents may limit bioavailability, necessitating formulation adjustments (e.g., co-solvents or salt formation).
  • Bioactivity : Stacking interactions may enhance binding to hydrophobic enzyme pockets (e.g., kinase targets).
  • Reference :

Q. How can researchers resolve contradictions in pharmacological data across assay models?

  • Strategies :

  • Assay standardization : Use consistent cell lines (e.g., HEK293 for receptor studies) and control for metabolic instability ( ).
  • Dose-response curves : Identify non-linear effects at high concentrations (e.g., off-target binding above 10 µM).
  • Orthogonal assays : Validate enzyme inhibition with SPR (surface plasmon resonance) alongside cell-based assays.
    • Case Study : Inconsistent IC₅₀ values in kinase assays may arise from ATP concentration variations; use fixed [ATP] (e.g., 1 mM) for comparability.
    • Reference :

Q. What computational approaches predict the structure-activity relationship (SAR) of this compound?

  • Methods :

  • Molecular docking : Screen against targets like COX-2 or EGFR using AutoDock Vina; prioritize poses with hydrogen bonds to the oxazole nitrile.
  • DFT calculations : Optimize geometry at the B3LYP/6-31G* level to correlate electronic properties (HOMO/LUMO) with reactivity.
  • MD simulations : Assess stability of ligand-protein complexes over 100 ns trajectories (e.g., GROMACS).
    • Validation : Compare predicted binding affinities with experimental IC₅₀ values ( ).
    • Reference :

Q. What strategies mitigate regioselectivity challenges during oxazole core synthesis?

  • Approaches :

  • Protecting groups : Use tert-butyldimethylsilyl (TBS) to block competing amine sites during cyclization ( ).
  • Catalytic control : Employ Cu(I) catalysts to direct regioselective formation of the 1,3-oxazole isomer.
  • Solvent effects : Polar aprotic solvents (DMF, acetonitrile) favor desired product formation over byproducts.
    • Case Study : Chlorination of pyridine intermediates ( ) achieved >90% regioselectivity using POCl₃ at 0°C.
    • Reference :

Q. How should stability studies be designed under varying pH and temperature conditions?

  • Protocol :

Forced degradation : Expose the compound to HCl (0.1 M, pH 1), NaOH (0.1 M, pH 13), and H₂O₂ (3%) at 40°C for 24 hours.

Monitoring : Use HPLC (C18 column, acetonitrile/water gradient) to track degradation products (e.g., hydrolysis of the nitrile group).

Kinetics : Calculate degradation rate constants (k) using first-order models; assess Arrhenius behavior for shelf-life prediction.

  • Outcome : Identify stable pH ranges (e.g., pH 4–7) for storage and formulation.
  • Reference :

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